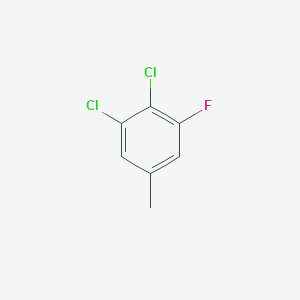

3,4-Dichloro-5-fluorotoluene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEHUNCOOPCACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for 3,4 Dichloro 5 Fluorotoluene

Investigation of Established Synthesis Routes for 3,4-Dichloro-5-fluorotoluene and its Isomers

Established methods for the synthesis of this compound and its isomers primarily rely on classical aromatic substitution reactions, including halogenation, diazotization, and subsequent functional group transformations.

Chlorination and Fluorination Strategies on Toluene (B28343) Precursors

A common approach to synthesizing polychlorofluorotoluenes involves the sequential halogenation of a suitable toluene derivative. For instance, 3-fluorotoluene (B1676563) can be subjected to chlorination to yield a mixture of dichlorinated products. organicintermediate.com The direct fluorination of toluene can produce a mixture of ortho- and para-fluorotoluene. 20.210.105 However, controlling the regioselectivity of these reactions to exclusively obtain the 3,4-dichloro-5-fluoro isomer can be challenging, often leading to the formation of multiple isomers that require separation.

Pyrolysis reactions of toluene derivatives at high temperatures, sometimes in the presence of catalysts, can also be employed to produce halogenated toluenes like 3,4-dichloro-2-fluorotoluene. smolecule.com

Diazotization and Coupling Reactions in Fluorinated Aryl Synthesis

Diazotization reactions represent a versatile and widely used method for introducing fluorine into an aromatic ring. This typically involves the conversion of an amino group on a substituted aniline (B41778) to a diazonium salt, which can then be subjected to a fluorinating agent.

A well-established route, known as the Balz-Schiemann reaction, involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. numberanalytics.comlkouniv.ac.in This method is effective for producing fluorinated aromatic compounds. numberanalytics.com For example, 2-chloro-5-fluorotoluene (B1347005) can be synthesized from 2-chloro-5-aminotoluene via diazotization with sodium nitrite (B80452) in the presence of anhydrous hydrogen fluoride, followed by thermal decomposition of the resulting diazonium salt.

The general process for diazotization involves:

Formation of a diazonium salt by reacting a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). masterorganicchemistry.com

The diazonium group can then be replaced by various functionalities through Sandmeyer or related reactions. masterorganicchemistry.com

A specific application of this is the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl, where 3,4-dichloroaniline (B118046) is first diazotized and then coupled with 4-fluoroaniline. google.com While not directly producing this compound, this illustrates the utility of diazotization in building complex fluorinated molecules.

Ammoxidation Processes for Derivatization

Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring to a nitrile group. This process is particularly relevant for the production of dichlorofluorobenzonitriles, which are precursors to other valuable compounds.

A patented process describes the joint ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene. google.com This mixture, which is difficult to separate economically, is reacted with ammonia (B1221849) and air over a catalyst at high temperatures (350-550°C) to produce a mixture of the corresponding benzonitriles. google.com These nitriles can then be separated more readily. google.comtrea.com The resulting 2,4-dichloro-5-fluorobenzonitrile (B139205) is a crucial intermediate for synthesizing compounds like 2,4-dichloro-5-fluorobenzoic acid through hydrolysis.

Exploration of Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing halogenated aromatic compounds, including those based on transition metal catalysis and the use of advanced reagents.

Palladium-Catalyzed Cross-Coupling Reactions for Constructing Halogenated Biaryls

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a powerful way to synthesize complex molecules, including halogenated biaryls, with high efficiency and selectivity. acs.orgnih.gov

The Suzuki-Miyaura coupling, for example, is widely used for the synthesis of unsymmetrical biaryls by reacting an aryl halide with an organoboron compound. mdpi.com This methodology has been applied to the synthesis of biaryl and heterobiaryl compounds under mild conditions. organic-chemistry.org While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles are applicable to the construction of its precursors or derivatives. For instance, palladium catalysis can be used to couple aryl halides with various partners to build the core structure, which can then be further functionalized. rsc.org

Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Fluorotoluene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. In the case of 3,4-dichloro-5-fluorotoluene, the presence of three halogen atoms on the benzene (B151609) ring, each with differing electronegativity and leaving group ability, makes the study of these reactions particularly insightful. The electron-withdrawing nature of the chloro and fluoro substituents activates the ring towards nucleophilic attack.

The mechanism of nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The first step, which is usually rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. The subsequent step is the rapid expulsion of the halide ion to restore aromaticity.

For this compound, a key point of investigation is the relative reactivity of the chlorine and fluorine atoms as leaving groups. Generally, in nucleophilic aromatic substitution reactions, fluoride is a better leaving group than chloride chemrevise.orgcreative-chemistry.org.uksavemyexams.com. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the stabilization of the transition state and the facility of the C-F bond to be cleaved in the rate-determining step often leads to the preferential displacement of fluoride.

The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon atom more electron-deficient and thus more susceptible to attack.

| Halogen | Electronegativity | Carbon-Halogen Bond Strength (kJ/mol) | Relative Leaving Group Ability in SNAr |

|---|---|---|---|

| Fluorine | 3.98 | ~485 | High |

| Chlorine | 3.16 | ~340 | Moderate |

While specific kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, provide a framework for understanding these parameters researchgate.net. The reactions are typically studied under pseudo-first-order conditions, and the second-order rate constants are determined.

The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can provide insights into the transition state of the reaction. A large negative entropy of activation would be consistent with an associative mechanism where the nucleophile and the substrate come together in the rate-determining step, leading to a more ordered transition state.

The regioselectivity of nucleophilic attack on this compound is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to the activating group libretexts.org.

In this compound, the fluorine atom is at position 5, the chlorine atoms are at positions 3 and 4, and the methyl group is at position 1. The combined electron-withdrawing effects of the halogens will influence the electron density at each carbon atom. Computational studies on related polyhalogenated aromatic compounds have been used to predict the most likely sites for nucleophilic attack by calculating the relative stabilities of the possible Meisenheimer intermediates researchgate.net. Generally, the position that leads to the most stable intermediate, where the negative charge is best delocalized, will be the preferred site of reaction. Given the higher activating effect of the fluorine atom, it is plausible that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom.

Reaction conditions also play a crucial role. The nature of the nucleophile, the solvent, and the temperature can all influence the rate and regioselectivity of the reaction. For instance, hard nucleophiles may favor reaction at the carbon attached to the more electronegative fluorine, while softer nucleophiles might show different selectivity.

Oxidation Reactions of the Methyl Group

The methyl group of this compound can be oxidized to yield valuable derivatives such as carboxylic acids and aldehydes. These transformations are fundamental in organic synthesis for the preparation of a wide range of chemical intermediates.

The oxidation of the methyl group of substituted toluenes can proceed through several stages, yielding benzyl alcohol, then an aldehyde, and finally a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically employed for the conversion of the methyl group directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃) orgsyn.orggoogle.com. For example, the synthesis of p-fluorobenzoic acid can be achieved by the oxidation of p-fluorotoluene with potassium permanganate orgsyn.org. A similar approach could be applied to this compound to produce 3,4-dichloro-5-fluorobenzoic acid. A patent describes the synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone using nitric acid, which acts as both a nitrating and an oxidizing agent at elevated temperatures google.com.

Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation. Milder and more selective oxidizing agents are required. A common laboratory method is the use of chromium trioxide in acetic anhydride (Étard reaction) or manganese dioxide (MnO₂). Industrial processes often favor catalytic methods due to their efficiency and reduced waste. A patent details a method for preparing aromatic aldehydes from toluene (B28343) compounds via catalytic oxidation using a transition metal-modified MFI molecular sieve catalyst with a bromine initiator and oxygen google.com.

| Target Product | Potential Reagents/Catalysts | General Reaction Conditions | Reference Analogy |

|---|---|---|---|

| 3,4-Dichloro-5-fluorobenzoic acid | Potassium permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Oxidation of p-fluorotoluene orgsyn.org |

| 3,4-Dichloro-5-fluorobenzoic acid | Nitric acid (HNO₃) | Elevated temperatures | Synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid google.com |

| 3,4-Dichloro-5-fluorobenzaldehyde | Transition metal-modified MFI molecular sieve | Oxygen, bromine initiator, polar organic solvent | Catalytic oxidation of toluene compounds google.com |

| 3,4-Dichloro-5-fluorobenzaldehyde | Manganese dioxide (MnO₂) | Inert solvent, reflux | General method for benzylic oxidation |

Catalytic oxidation offers a more sustainable and efficient alternative to stoichiometric oxidation methods. For the oxidation of substituted toluenes, various catalytic systems have been developed. These often involve transition metal catalysts that can facilitate the activation of the C-H bonds of the methyl group and the transfer of oxygen from an oxidant, such as molecular oxygen or hydrogen peroxide.

For the synthesis of aromatic aldehydes, catalysts based on transition metals like cobalt, manganese, and copper have been explored google.com. The choice of catalyst and support can significantly influence the selectivity towards the aldehyde over the carboxylic acid. For instance, a patent describes the use of a transition metal-modified MFI molecular sieve for the selective oxidation of various toluene compounds to their corresponding aldehydes google.com. While specific application to this compound is not mentioned, this system represents a potential catalytic route.

For the complete oxidation to the carboxylic acid, catalysts that are robust under harsher conditions are often necessary. The development of efficient catalytic systems for the oxidation of halogenated toluenes remains an active area of research, driven by the industrial importance of the resulting benzoic acid derivatives.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of this compound, the orientation of incoming electrophiles is controlled by the cumulative effects of the two chlorine atoms, the fluorine atom, and the methyl group.

Directing Group Effects of Halogens and Methyl Group

The substituents on the this compound ring exhibit competing directing effects. Halogens (chlorine and fluorine) are generally considered deactivating yet ortho-, para-directing groups. libretexts.org Their deactivating nature stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. pearson.comsemanticscholar.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. ualberta.ca The resonance effect is particularly influential in stabilizing the arenium ion intermediate formed during the substitution at these positions. libretexts.org

Conversely, the methyl group is an activating, ortho-, para-directing group. It donates electron density to the ring primarily through an inductive effect, thereby increasing the ring's nucleophilicity and reactivity. ualberta.ca

In this compound, the positions available for substitution are C2 and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| -CH₃ | 1 | Electron-donating (+I) | N/A | Ortho, Para |

| -Cl | 3 | Electron-withdrawing (-I) | Electron-donating (+M) | Ortho, Para |

| -Cl | 4 | Electron-withdrawing (-I) | Electron-donating (+M) | Ortho, Para |

| -F | 5 | Electron-withdrawing (-I) | Electron-donating (+M) | Ortho, Para |

The combined influence of these groups suggests that the C2 and C6 positions are the most likely sites for electrophilic attack. The methyl group strongly directs to its ortho positions (C2 and C6). The chlorine at C3 directs ortho to C2 and para to C6. The chlorine at C4 directs ortho to C5 (already substituted) and C3 (already substituted). The fluorine at C5 directs ortho to C4 (already substituted) and C6. Therefore, both C2 and C6 are activated by the directing effects of multiple substituents. The ultimate regioselectivity will be a subtle balance of these electronic influences and steric hindrance.

Radical Reactions and Related Transformations

The methyl group of this compound is susceptible to radical halogenation, a reaction that proceeds via a free-radical chain mechanism. This transformation is typically initiated by ultraviolet (UV) light or a radical initiator. A common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring.

The mechanism involves the abstraction of a hydrogen atom from the methyl group by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to yield the benzylic bromide and a new bromine radical, which propagates the chain reaction.

| Reactant | Reagents | Product | Reaction Type |

| This compound | NBS, Radical Initiator (e.g., AIBN), CCl₄ | 1-(Bromomethyl)-3,4-dichloro-5-fluorobenzene | Radical Substitution |

Exploration of C-C Bond Formation Involving this compound and its Derivatives

The presence of chloro substituents on the aromatic ring of this compound opens up possibilities for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful methods for creating C-C bonds between aryl halides and various organometallic reagents.

These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, the C-Cl bonds can undergo oxidative addition to a low-valent palladium complex. The resulting arylpalladium(II) complex can then react with an organometallic partner (e.g., an organoboron or organotin compound) in the transmetalation step. The final reductive elimination step forms the new C-C bond and regenerates the active palladium(0) catalyst. The relative reactivity of the two C-Cl bonds would depend on their electronic and steric environment.

| Reaction Name | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Pd(0) catalyst, Base | Biphenyl derivative |

| Stille Coupling | This compound | Organostannane | Pd(0) catalyst | Biphenyl derivative |

| Negishi Coupling | This compound | Organozinc reagent | Pd(0) or Ni(0) catalyst | Biphenyl derivative |

Enzymatic Transformation Pathways (Focus on Chemical Mechanism, not biological outcome)

The biodegradation of halogenated aromatic compounds is a subject of significant environmental research. Microorganisms have evolved enzymatic pathways to degrade these persistent pollutants. For a molecule like this compound, several enzymatic transformations are plausible, primarily involving dehalogenation and ring cleavage.

One potential pathway is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This intermediate can then be rearomatized by a dehydrogenase to a catechol derivative. Subsequent enzymatic steps can lead to the cleavage of the aromatic ring.

Another possible mechanism is reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. This process is often carried out by anaerobic microorganisms that use the halogenated compound as an electron acceptor. The C-Cl bonds are more susceptible to reductive dehalogenation than the C-F bond due to the lower bond dissociation energy.

Fluoroacetate dehalogenases are a class of enzymes that can cleave the highly stable carbon-fluorine bond through a nucleophilic substitution mechanism. nih.govacs.org While these enzymes typically act on aliphatic fluorinated compounds, the potential for enzymatic C-F bond cleavage in aromatic systems is an area of ongoing research.

| Enzymatic Process | Key Enzyme Class | Initial Transformation | Subsequent Steps |

| Aerobic Degradation | Dioxygenase | Formation of a dichlorofluorotoluene-cis-dihydrodiol | Dehydrogenation to a catechol, ring cleavage |

| Anaerobic Degradation | Reductive Dehalogenase | Removal of a chlorine atom to form a dichlorofluorotoluene | Further dehalogenation, potential for ring reduction |

| Defluorination | Dehalogenase | Hydrolytic cleavage of the C-F bond | Degradation of the resulting dehalogenated aromatic |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Chemical Shift Analysis

The structural confirmation of 3,4-Dichloro-5-fluorotoluene is robustly achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum offers unique insights that, when integrated, leave no ambiguity as to the substitution pattern of the toluene (B28343) ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The methyl (–CH₃) group protons would appear as a singlet in the typical benzylic proton region. The two aromatic protons are chemically non-equivalent and would appear as two separate signals in the aromatic region of the spectrum. Due to spin-spin coupling with the fluorine atom and with each other, these signals would likely appear as complex multiplets, possibly a doublet of doublets for each.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each of the seven carbon atoms in the molecule, confirming the lack of molecular symmetry. libretexts.org There would be one signal for the methyl carbon, and six distinct signals for the aromatic carbons. The chemical shifts of the ring carbons are influenced by the attached substituents (chlorine, fluorine, and methyl group). olemiss.edu Carbons directly bonded to halogens (C-Cl and C-F) are significantly shifted downfield.

The expected chemical shifts for each nucleus are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl group. libretexts.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -CH₃ | ~2.3 - 2.5 | Singlet (or narrow multiplet due to long-range coupling) |

| Aromatic H (at C2) | ~7.0 - 7.5 | Doublet of doublets | |

| Aromatic H (at C6) | ~7.0 - 7.5 | Doublet of doublets | |

| ¹³C | -CH₃ | ~15 - 25 | Quartet (in coupled spectrum) |

| Aromatic C-H | ~115 - 135 | Doublet (in coupled spectrum) | |

| Aromatic C-CH₃ | ~135 - 145 | Singlet (in decoupled spectrum) | |

| Aromatic C-Cl | ~130 - 140 | Singlet (in decoupled spectrum) | |

| Aromatic C-F | ~155 - 165 | Doublet (due to ¹JCF coupling) | |

| ¹⁹F | Aromatic C-F | ~ -100 to -120 (vs. CFCl₃) | Multiplet |

Note: Predicted values are estimates based on typical substituent effects in halogenated toluenes and benzenes. acs.orgcolorado.edupdx.eduepfl.ch

Spin-Spin Coupling Mechanism Studies in Halogenated Toluenes

Spin-spin, or scalar, coupling is a through-bond interaction between magnetically active nuclei that results in the splitting of NMR signals. acs.org This phenomenon provides crucial information about the connectivity of atoms. The primary mechanism for this interaction is the Fermi contact interaction, where the spin information is transmitted via the bonding electrons. acs.org

In this compound, several key coupling interactions are expected:

H-H Coupling: The two aromatic protons will couple to each other. Since they are separated by four bonds (meta-coupling), the coupling constant (⁴JHH) is expected to be small, typically in the range of 2-3 Hz.

H-F Coupling: A significant feature in the spectra will be coupling between the fluorine nucleus and the aromatic protons. nih.gov These couplings occur over multiple bonds and are highly dependent on the geometric arrangement of the coupled nuclei. nih.gov

³JHF (ortho): Coupling between the fluorine at C5 and the proton at C6. This is typically the largest H-F coupling in aromatic rings, often in the range of 6-10 Hz.

⁴JHF (meta): Coupling between the fluorine at C5 and the proton at C2. This coupling is generally smaller, around 4-8 Hz.

Long-range couplings between the fluorine and the methyl protons (⁵JHF) may also be observable, though they are typically very small (< 2 Hz). nih.gov

The magnitude of these coupling constants (J) is invaluable for assigning specific signals to the correct protons in the structure. acs.org

Dynamic NMR for Conformational Insights (if applicable)

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or rotations around single bonds.

For this compound, the primary dynamic process is the rotation of the methyl group around the C-C single bond. In toluene and its simple derivatives, the energy barrier for this rotation is very low. researchgate.net For meta- and para-substituted toluenes, this barrier is typically less than 50 cm⁻¹ (approx. 0.14 kcal/mol). nih.gov Because this energy barrier is so low, the rotation is extremely rapid at room temperature, and the three methyl protons are observed as a single, time-averaged signal in the ¹H NMR spectrum.

To slow this rotation to the point where individual rotamers could be observed (a process known as "freezing out" the conformation), extremely low temperatures would be required. Therefore, while DNMR is a powerful tool for studying higher-energy conformational processes, it is generally not applied to study the methyl group rotation in simple toluene derivatives under standard conditions, as the process is too fast. mdpi.cominstras.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. It is an excellent tool for identifying functional groups, as each group has characteristic vibrational frequencies. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's dipole moment. The FTIR spectrum of this compound would confirm the presence of its key functional groups through their characteristic absorption bands.

Key expected absorptions include:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. orgchemboulder.com

Aliphatic C-H Stretch: The methyl group C-H stretching vibrations appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iq

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of bands, typically in the 1450-1600 cm⁻¹ region. orgchemboulder.com

C-F Stretch: The carbon-fluorine bond stretch is a strong absorption typically found in the 1200-1350 cm⁻¹ range for aryl fluorides.

C-Cl Stretch: The carbon-chlorine bond stretch gives a strong absorption in the fingerprint region, generally between 850 cm⁻¹ and 550 cm⁻¹. libretexts.orgorgchemboulder.com

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering). wikipedia.org For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. Symmetrical vibrations, like the ring breathing mode in benzene derivatives, are particularly strong in Raman spectra. nih.gov

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Mode: A characteristic, strong band for substituted benzenes, often found around 1000 cm⁻¹.

C-Cl and C-F Vibrations: These will also be present in the Raman spectrum, helping to confirm the assignments made from the FTIR data. mdpi.com

Aromatic C-H and C=C Vibrations: These modes are also Raman-active and provide complementary information to the IR spectrum.

Table 2: Representative Vibrational Frequencies for Halogenated Toluenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in FTIR | Expected in Raman |

| Aromatic C-H Stretch | 3050 - 3100 | Strong | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-H Bending | 1370 - 1470 | Medium | Medium |

| C-F Stretch | 1200 - 1350 | Strong | Weak |

| Ring Breathing Mode | ~1000 | Weak | Strong |

| C-Cl Stretch | 550 - 850 | Strong | Strong |

Note: These are general ranges, and the exact frequencies for this compound will be specific to its unique structure and symmetry. libretexts.orgscholarsresearchlibrary.comresearchgate.netresearchgate.netmsu.eduvscht.cz

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of elemental compositions.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, and Fluorine-19). The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum. The M+ peak will be accompanied by an (M+2) peak with an intensity of approximately 65% of the M+ peak and an (M+4) peak of about 10% intensity, arising from the natural abundance of the ³⁷Cl isotope. HRMS can resolve these isotopic peaks and provide precise mass measurements for each, further confirming the presence and number of chlorine atoms.

Table 1: Theoretical Isotopic Masses for this compound (C₇H₅Cl₂F)

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₇H₅³⁵Cl₂F | 177.9775 | 100.00 |

| C₇H₅³⁵Cl³⁷ClF | 179.9746 | 65.16 |

| C₇H₅³⁷Cl₂F | 181.9716 | 10.61 |

This table presents the theoretical exact masses and expected relative abundances of the major isotopic peaks for the molecular ion of this compound.

By comparing the experimentally measured mass from an HRMS instrument with the calculated theoretical mass, a high degree of confidence in the molecular formula C₇H₅Cl₂F can be established.

Fragmentation Pattern Analysis for Structural Features

Upon electron ionization, this compound will form a molecular ion (M⁺•). The primary fragmentation pathways are expected to involve the cleavage of bonds benzylic to the methyl group and the loss of halogen atoms.

Key expected fragmentation pathways include:

Loss of a Chlorine Atom: A prominent fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine atom, leading to the formation of a [M-Cl]⁺ ion. For this compound, this would result in a fragment at m/z 143 (for ³⁵Cl loss).

Loss of a Hydrogen Atom: Cleavage of a C-H bond from the methyl group can lead to the formation of a stable benzyl-type cation, [M-H]⁺.

Loss of HCl: The elimination of a molecule of hydrogen chloride is another common fragmentation pathway for chlorinated aromatic compounds.

Formation of Tropylium Ion: Aromatic compounds containing a methyl group often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although the presence of electron-withdrawing halogen substituents may influence the prevalence of this rearrangement.

Loss of Fluorine: The loss of a fluorine atom is also possible, though typically less favorable than the loss of chlorine.

The analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the deduction of the substitution pattern on the aromatic ring.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₇H₅Cl₂F]⁺• | Molecular Ion | 178 |

| [C₇H₅ClF]⁺ | Loss of Cl | 143 |

| [C₇H₄Cl₂F]⁺ | Loss of H | 177 |

| [C₆H₄Cl]⁺ | Loss of CHFCl | 111 |

| [C₇H₇]⁺ | Tropylium ion (rearrangement) | 91 |

This table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios for this compound under electron ionization.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of closely related structures, such as those of other dichlorotoluene isomers, can provide valuable insights into the expected solid-state conformation.

For a molecule like this compound, X-ray diffraction analysis would reveal:

Planarity of the Benzene Ring: The aromatic ring is expected to be planar.

Bond Lengths and Angles: Precise measurements of the C-C, C-H, C-Cl, and C-F bond lengths and the angles between them. The electron-withdrawing nature of the halogen substituents would likely cause slight distortions in the benzene ring geometry compared to unsubstituted toluene.

Conformation of the Methyl Group: The orientation of the methyl group relative to the plane of the aromatic ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions such as halogen bonding (Cl···Cl, Cl···F), π-π stacking between aromatic rings, and C-H···π interactions. Understanding these interactions is crucial for predicting the material's physical properties.

The crystal structure of a related compound, 2,4-dichlorotoluene, reveals a tightly packed arrangement in the solid state, which contributes to its relatively high melting point compared to other isomers. A similar packing efficiency would be anticipated for this compound, influenced by the interplay of the chloro and fluoro substituents in directing intermolecular forces.

Application of Derivatization Strategies for Enhanced Spectroscopic Analysis

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For spectroscopic analysis, derivatization can be employed to enhance sensitivity, improve chromatographic separation, and provide additional structural information.

For a relatively non-polar and volatile compound like this compound, derivatization is not always necessary for standard GC-MS analysis. However, in specific applications, such as trace analysis or when targeting specific functional groups for detection, derivatization can be advantageous.

While this compound itself lacks highly reactive functional groups for common derivatization reactions, strategies could be employed if the methyl group were to be functionalized (e.g., oxidized to a carboxylic acid or alcohol). In such cases, a variety of derivatization techniques could be applied:

Esterification: If the methyl group is oxidized to a carboxylic acid, it can be converted to an ester (e.g., a methyl or ethyl ester) to increase its volatility and improve its chromatographic behavior.

Silylation: Hydroxyl groups, if introduced onto the molecule, can be converted to trimethylsilyl (TMS) ethers. Silylation increases volatility and thermal stability, and the resulting derivatives often produce characteristic fragmentation patterns in mass spectrometry.

Acylation: The introduction of an acyl group can also be used to derivatize hydroxyl or amino groups, enhancing their chromatographic properties.

The choice of derivatization reagent and strategy would depend on the specific analytical goal and the nature of any introduced functional groups on the this compound scaffold.

Table 3: Common Derivatization Reactions for Functionalized Aromatic Compounds

| Functional Group | Derivatization Reagent | Derivative Formed | Purpose |

| Carboxylic Acid (-COOH) | Methanol/H⁺ | Methyl Ester | Increased volatility for GC |

| Hydroxyl (-OH) | BSTFA | Trimethylsilyl Ether | Increased volatility, thermal stability |

| Amino (-NH₂) | Acetic Anhydride | Acetamide | Improved chromatographic properties |

This table summarizes common derivatization strategies that could be applied to functionalized derivatives of this compound to enhance spectroscopic analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule like 3,4-dichloro-5-fluorotoluene. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and the stable arrangement of atoms.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than many other high-level methods, offering a good balance between accuracy and computational cost, especially for medium-sized organic molecules. uou.ac.in

A typical DFT study of this compound would involve geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry corresponds to the most stable structure of the molecule. The calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For instance, one would expect the C-C bond lengths within the aromatic ring to be approximately 1.39 Å, with slight variations due to the electronic effects of the halogen and methyl substituents. irjweb.com The C-Cl, C-F, and C-C (methyl) bond lengths would also be determined, providing a complete picture of the molecule's ground-state geometry.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though they are often more computationally demanding than DFT.

For a molecule like this compound, ab initio calculations would be used to refine the geometry obtained from DFT or to perform benchmark calculations for higher accuracy. They are particularly useful for obtaining precise electronic energies, which are crucial for calculating other properties like reaction barriers and thermodynamic stability. A conformational and electronic study on related N-phenylalkyl-3,4-dichloromaleimides utilized both RHF/6-31G(d) and B3LYP/6-31G(d) levels of theory to determine minima on the potential energy surface. wuxibiology.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy and spatial distribution of these orbitals provide insight into how the molecule will interact with other chemical species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netyoutube.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For halogenated aromatic compounds, these calculations help predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO | -6 to -8 eV | Indicates electron-donating ability |

| ELUMO | -1 to 1 eV | Indicates electron-accepting ability |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and chemical reactions. The MEP map uses a color scale to indicate electrostatic potential: red regions are electron-rich (negative potential) and are prone to electrophilic attack, while blue regions are electron-poor (positive potential) and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. mdpi.comresearchgate.net

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the electronegative fluorine and chlorine atoms and over the π-system of the aromatic ring. A region of positive potential (blue) might be expected on the hydrogen atoms of the methyl group. This analysis helps in understanding the sites where the molecule is most likely to engage in intermolecular interactions.

Electrophilicity Index and Chemical Hardness

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO)/2), it measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive. researchgate.netyoutube.com

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO)/2, it represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ²/2η (where μ = -χ), this index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It provides a measure of a molecule's electrophilic character. researchgate.net

These descriptors are crucial for comparing the reactivity of different halogenated toluenes and understanding the influence of the specific substitution pattern on the molecule's chemical behavior.

Conformational Analysis and Rotational Barrier Calculations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary focus of such an analysis would be the rotation of the methyl (-CH₃) group.

The methyl group is attached to an sp²-hybridized carbon of the benzene (B151609) ring. The rotation around this C-C single bond is not entirely free; it is hindered by a small energy barrier due to interactions between the hydrogen atoms of the methyl group and the adjacent chlorine atom on the ring. Computational methods can be used to calculate the potential energy of the molecule as the dihedral angle of the methyl group is systematically rotated. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations is the rotational barrier. wuxibiology.com For toluene (B28343) itself, this barrier is very low, but substitutions on the ring, especially in the ortho positions, can significantly increase it. A computational study of α,α,2,6-tetrachlorotoluene, for example, revealed a significant barrier to rotation due to the bulky ortho-chloro substituents. While the substituents in this compound are not in the ortho position to the methyl group, DFT calculations would precisely quantify the energy barrier for methyl group rotation in this specific isomer.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-phenylalkyl-3,4-dichloromaleimides |

| α,α,2,6-tetrachlorotoluene |

Simulations of Reaction Mechanisms and Transition States

Detailed computational studies are required to simulate the reaction mechanisms involving this compound. This would involve mapping the potential energy surface of a given reaction to understand the pathways from reactants to products.

Reaction Path and Energy Profile Determination

The determination of reaction paths and the calculation of their corresponding energy profiles are fundamental to understanding reaction mechanisms. This involves identifying stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The energy differences between these points provide crucial information about the thermodynamics and kinetics of the reaction. Without specific studies on this compound, no data on its reaction paths or energy profiles can be presented.

Kinetics and Rate Constant Prediction

Transition State Theory (TST) is a common theoretical framework used to predict the rate constants of chemical reactions. By calculating the Gibbs free energy of activation, which is the energy difference between the reactants and the transition state, it is possible to estimate the reaction rate. However, no kinetic studies or rate constant predictions for reactions involving this compound have been reported in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions can be correlated with experimental data to aid in the structural elucidation and characterization of a compound. For this compound, a lack of dedicated computational spectroscopic studies means that no such predictive data or correlations with experimental spectra are available.

Solvent Effects in Computational Models

The surrounding solvent can significantly influence the behavior of a molecule, affecting its structure, reactivity, and spectroscopic properties. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation. The application of these models to this compound would be essential for accurately simulating its behavior in solution. However, no studies detailing the modeling of solvent effects for this specific compound have been found.

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis Research

Precursor for Diversely Substituted Aromatic Systems

3,4-Dichloro-5-fluorotoluene is a valuable starting material for the synthesis of a variety of substituted aromatic compounds. The methyl group can be transformed into other functional groups, and the halogen atoms can be replaced through various substitution reactions, opening pathways to a wide range of derivatives.

One notable application is its use in the preparation of fluorinated benzonitrile (B105546) derivatives. For instance, an isomeric mixture containing 2,4-dichloro-5-fluorotoluene (B1302693) is converted to 2,4-dichloro-5-fluorobenzonitrile (B139205) through an ammoxidation process. This reaction involves the catalytic oxidation of the methyl group in the presence of ammonia (B1221849) at high temperatures (350°C to 550°C) to form a nitrile (-CN) group. The resulting benzonitrile is a key intermediate for pharmaceuticals and plant protection agents. While this example specifically mentions the 2,4-dichloro isomer, similar reactivity can be anticipated for this compound, allowing for the synthesis of 3,4-dichloro-5-fluorobenzonitrile.

The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a useful building block in medicinal and materials science.

Strategies for Selective Functionalization of this compound

The selective functionalization of this compound is crucial for its effective use as a chemical intermediate. The different halogen atoms (chlorine and fluorine) and the methyl group offer multiple sites for reaction, and controlling the regioselectivity is a key challenge. The reactivity of the aromatic ring is influenced by the electronic effects of the halogen substituents.

Strategies for selective functionalization often involve leveraging the inherent reactivity differences of the various positions on the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, particularly those with electron-withdrawing groups. While there is a lack of specific literature detailing the selective functionalization of this compound, general principles of SNAr on polyhalogenated aromatics can be applied. The positions ortho and para to the electron-withdrawing fluorine atom are generally more activated towards nucleophilic attack.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. These reactions would allow for the selective replacement of the chlorine atoms with a wide variety of substituents. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve selectivity for one of the chlorine atoms over the other.

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its utility lies in its ability to introduce a dichlorofluoro-substituted phenyl moiety into a larger molecular framework.

A significant industrial application involves its role as a precursor to 2,4-dichloro-5-fluorobenzonitrile. This nitrile is a valuable intermediate for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide range of heterocyclic and other complex structures.

The synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, an intermediate for the fungicide Bixafen, highlights the importance of dichlorofluorinated aromatic compounds in the creation of complex bioactive molecules. While this example specifies a different substitution pattern, it underscores the role of such building blocks in constructing the intricate architectures required for biological activity.

Intermediate Derivatization Methodologies in Agrochemical Research (Focus on Synthetic Strategy)

In agrochemical research, the derivatization of intermediates like this compound is a key strategy for the discovery and optimization of new active ingredients. The specific halogenation pattern of this molecule can be crucial for the biological activity and metabolic stability of the final pesticide.

The primary derivatization methodology for dichlorofluorotoluenes in an industrial context is ammoxidation. A mixture of 2,4-dichloro-5-fluorotoluene and its isomer is reacted with ammonia and air over a catalyst at high temperatures to produce the corresponding benzonitriles. These benzonitriles are versatile intermediates that can be further elaborated into a variety of agrochemical scaffolds. For example, the hydrolysis of the nitrile group leads to the corresponding benzoic acid, which can be a precursor for herbicides or fungicides.

The resulting 2,4-dichloro-5-fluorobenzonitrile is a documented intermediate for plant protection agents. This demonstrates a clear synthetic strategy where the toluene (B28343) derivative is converted to a more reactive and versatile intermediate for further chemical transformations in the development of new agrochemicals.

Interactive Data Table: Ammoxidation of Dichlorofluorotoluene

| Reactant | Reagents | Product | Application of Product |

| 2,4-Dichloro-5-fluorotoluene (in isomeric mixture) | Ammonia, Air, Catalyst | 2,4-Dichloro-5-fluorobenzonitrile | Intermediate for pharmaceuticals and plant protection agents |

Retrosynthetic Analysis Involving this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In this context, this compound can be identified as a key building block during the retrosynthesis of certain complex, halogenated aromatic compounds.

For a hypothetical target molecule, such as a novel pesticide containing a 3,4-dichloro-5-fluorophenyl moiety, a retrosynthetic disconnection would logically lead back to this compound or a simple derivative thereof. For example, if the target molecule contains a 3,4-dichloro-5-fluorobenzoyl group, a key retrosynthetic step would be the disconnection of an amide or ester bond, leading back to 3,4-dichloro-5-fluorobenzoic acid. This acid, in turn, can be retrosynthetically derived from this compound via the oxidation of the methyl group.

This approach simplifies the synthetic challenge by breaking down the complex target into smaller, more manageable synthetic steps, with this compound serving as a crucial and readily available starting material. The application of retrosynthetic analysis in the teaching of pesticide synthesis has been shown to be an effective method for designing feasible synthetic routes.

Future Directions and Emerging Research Avenues in Dichloro Fluorotoluene Chemistry

Development of Greener and More Efficient Synthetic Routes

Traditional syntheses of polychlorofluorinated aromatics often rely on classical electrophilic aromatic substitution reactions. However, these methods can suffer from drawbacks such as harsh reaction conditions and poor regioselectivity, leading to isomeric mixtures that are difficult to separate. For instance, the double nuclear chlorination of m-fluorotoluene can produce an isomer mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene that is challenging to separate by fractional distillation due to a small boiling point difference. google.com

Future research is focused on developing more sustainable and efficient synthetic strategies. Key areas of exploration include:

Catalytic Halogenation: Modern approaches are moving towards catalytic methods that offer greater control and efficiency. researchgate.net Transition-metal-catalyzed C-H halogenation has emerged as a powerful strategy for the selective synthesis of organohalides. researchgate.netsioc-journal.cn These methods can provide higher regioselectivity under milder conditions, reducing waste and energy consumption.

Visible-Light-Driven Reactions: Photocatalysis, particularly using visible light, represents a frontier in green chemistry. Metal-free, light-driven methods for the chlorination of aromatic hydrocarbons are being developed to avoid the use of toxic or expensive metal catalysts. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Approach | Description | Advantages/Disadvantages |

| Classical Halogenation | Direct electrophilic substitution using stoichiometric halogenating agents. | Disadvantages: Often requires harsh conditions, may lack regioselectivity, can generate significant waste. |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper, Rhodium) to activate C-H bonds for selective halogenation. sioc-journal.cn | Advantages: High selectivity, milder reaction conditions. Disadvantages: Catalyst cost and potential for metal contamination in the product. researchgate.net |

| Photocatalysis | Employs light energy, often with a photosensitizer, to drive the halogenation reaction. | Advantages: Can be metal-free, utilizes a renewable energy source, often proceeds under mild conditions. mdpi.com |

Exploration of Novel Catalytic Systems for Selective Transformations

The functional groups on the 3,4-dichloro-5-fluorotoluene scaffold, particularly the methyl group, are targets for selective catalytic transformations. A significant area of research involves the conversion of the methyl group into other valuable functionalities.

One prominent example is ammoxidation , a gas-phase catalytic reaction that transforms the methyl group into a nitrile group (-CN). This process is industrially relevant for producing dichlorofluorobenzonitriles, which are key intermediates. The reaction typically involves passing a mixture of the dichlorofluorotoluene isomer, ammonia (B1221849), and air over a specialized catalyst at high temperatures (350°C to 550°C). google.com

| Ammoxidation Parameters | |

| Reactants | Dichlorofluorotoluene, Ammonia, Air, Steam |

| Temperature Range | 350°C to 550°C |

| Catalyst Systems | Mixed metal oxides, e.g., Vanadium-containing oxides or Molybdenum-Bismuth activated catalysts. |

| Phase | Gas Phase |

| Primary Product | Dichlorofluorobenzonitrile |

Data compiled from patent information describing the general process for related isomers. google.com

Future research in this area is directed towards discovering novel catalysts that can operate at lower temperatures, exhibit higher selectivity, and have longer operational lifetimes. This includes exploring new compositions of mixed metal oxides and nanostructured catalytic materials to enhance surface area and reactivity. Furthermore, transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis, could be applied to the chloro-substituents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A comprehensive understanding of the structure and reactivity of this compound relies on the synergy between advanced spectroscopic techniques and computational chemistry.

Spectroscopic Characterization is essential for confirming the molecular structure and purity. Each technique provides specific information about the molecule's composition and connectivity.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the two distinct aromatic protons and the methyl group protons, with coupling patterns influenced by the halogen substituents. |

| ¹³C NMR | Resonances for each unique carbon atom in the aromatic ring and the methyl group. Chemical shifts are significantly affected by the attached halogens. |

| ¹⁹F NMR | A specific signal for the single fluorine atom, providing a clear marker for its presence and electronic environment. |

| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and alkyl), C=C stretching of the benzene (B151609) ring, and distinct C-F and C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. mdpi.combeilstein-journals.org DFT calculations can be used to:

Predict Spectroscopic Data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra.

Elucidate Reaction Mechanisms: By modeling the energy profiles of potential reaction pathways, DFT can provide insights into the viability of different mechanisms, identify transition states, and explain observed regioselectivity. researchgate.net

Analyze Molecular Properties: DFT is used to calculate fundamental properties such as molecular orbital energies, electron density distribution, and dipole moment, which govern the molecule's reactivity and physical behavior.

The integration of these computational and experimental approaches allows for a much deeper and more predictive understanding of the chemical behavior of halogenated molecules like this compound. mdpi.com

Application in Novel Materials Synthesis

While primarily recognized as a synthetic intermediate, the this compound scaffold possesses intrinsic properties relevant to fundamental materials science research. The presence and specific arrangement of three electron-withdrawing halogen atoms on the aromatic ring significantly modulate its electronic properties. This makes the core structure a potentially valuable component in the design of new organic materials.

Research in organic electronics, for instance, often focuses on the synthesis of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to control charge transport properties. The electron-deficient nature of the dichlorofluorophenyl moiety could be exploited in the construction of:

n-type Organic Semiconductors: Materials that conduct negative charges (electrons) are crucial for complementary circuits in organic field-effect transistors (OFETs) and for organic photovoltaics. The introduction of strong electron-withdrawing groups is a key strategy for designing such materials.

Components of Charge-Transfer Complexes: The electron-accepting character of the scaffold could facilitate the formation of charge-transfer complexes with electron-donating molecules, a phenomenon of interest in developing organic conductors. rsc.org

The future in this area involves using the this compound unit as a foundational piece in the bottom-up synthesis of larger, conjugated systems for investigation in advanced materials contexts.

Design of New Building Blocks based on the Dichloro-Fluorotoluene Scaffold

A significant avenue of ongoing research is the use of this compound not as an end-product, but as a versatile starting platform for the synthesis of more complex and functionally diverse molecules. sigmaaldrich.com The strategic placement of the halogen atoms provides a unique pattern of reactivity and substitution that can be leveraged to create novel chemical building blocks. nih.govresearchgate.net

The value of fluorinated building blocks, in particular, is well-established in medicinal chemistry and agrochemistry, as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov

Key transformations of the this compound scaffold to create second-generation building blocks include:

Oxidation of the Methyl Group: The methyl group can be oxidized to form a variety of functional groups, including an aldehyde (-CHO), a carboxylic acid (-COOH), or a hydroxymethyl group (-CH₂OH). Each of these new functionalities serves as a handle for a different set of chemical reactions (e.g., reductive amination, esterification, etherification).

Conversion to Benzonitrile (B105546): As discussed previously, ammoxidation converts the methyl group to a nitrile (-CN). The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic pathways. google.com

Functionalization of the Aromatic Ring: While challenging, selective displacement of one of the halogen atoms via nucleophilic aromatic substitution (SNAr) or activation for cross-coupling reactions would provide access to a wide array of substituted derivatives.

By elaborating on the core structure of this compound, chemists can generate a library of novel intermediates, expanding the toolbox available for constructing complex target molecules in various fields of chemical research.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-fluorotoluene, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. Key factors include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination .

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity in chlorination .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization in ethanol improves purity (>98% by GC-MS) .

- Data Contradiction : Some protocols report higher yields with Pd-catalyzed cross-coupling, but this may introduce Pd residues, requiring additional purification steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and carbons (δ 115–130 ppm) to confirm substitution patterns .

- FT-IR : Identify C-F stretches (~1100 cm⁻¹) and C-Cl stretches (~700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 195.0 [M⁺]) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- Transition State Analysis : Identify steric hindrance from ortho-chloro groups, which may reduce Suzuki coupling efficiency .

Q. What strategies resolve contradictions in toxicity data for halogenated toluenes like this compound?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (IC₅₀) and compare with structurally similar compounds (e.g., 3,5-Dichloro-2,4-difluoroaniline) .

- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone methides) that may explain discrepancies in toxicity reports .

Q. How can this compound be integrated into fluorinated polymers for electronic applications?

- Methodological Answer :

- Co-polymer Design : Incorporate the compound as a monomer via radical polymerization (AIBN initiator) to enhance dielectric properties .

- Stability Testing : Use thermogravimetric analysis (TGA) to evaluate thermal degradation thresholds (>250°C for device compatibility) .

Research Design and Data Analysis

Q. What experimental frameworks address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Conduct accelerated degradation studies (0.1M HCl, 40°C) and monitor via HPLC. Compare with control samples in neutral/basic buffers .

- Isolation of Degradants : NMR and X-ray crystallography identify decomposition products (e.g., hydrolyzed diols) to clarify mechanisms .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Competitive Reactions : React with morpholine and piperidine to compare substitution at C-3 vs. C-4.

- Hammett Analysis : Plot σ values of substituents against reaction rates to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。